molecular formula C30H18N4S4 B13837804 2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole

2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole

Cat. No.: B13837804
M. Wt: 562.8 g/mol
InChI Key: SEUXXZOQRPCVKJ-UHFFFAOYSA-N
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Description

2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with o-phthalic acid under microwave irradiation . This reaction forms the benzothiazole ring system, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production and ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is unique due to its complex structure and the presence of multiple benzothiazole rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C30H18N4S4

Molecular Weight

562.8 g/mol

IUPAC Name

2-[1,2,2-tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole

InChI

InChI=1S/C30H18N4S4/c1-5-13-21-17(9-1)31-27(35-21)25(28-32-18-10-2-6-14-22(18)36-28)26(29-33-19-11-3-7-15-23(19)37-29)30-34-20-12-4-8-16-24(20)38-30/h1-16,25-26H

InChI Key

SEUXXZOQRPCVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C3=NC4=CC=CC=C4S3)C(C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7

Origin of Product

United States

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